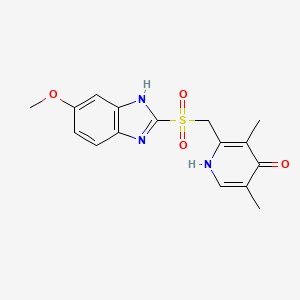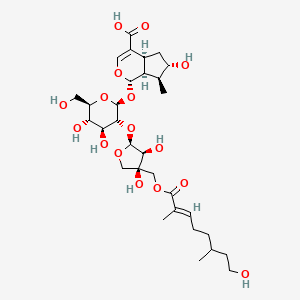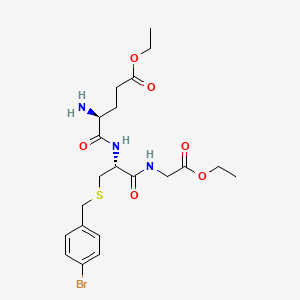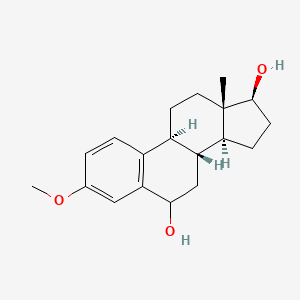
3-O-Methyl 6-Hydroxy 17beta-Estradiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-Methyl 6-Hydroxy 17beta-Estradiol is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is of significant interest due to its potential applications in various fields, including medicine and biochemistry. It is structurally characterized by the presence of methoxy and hydroxyl groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Methyl 6-Hydroxy 17beta-Estradiol typically involves multiple steps, starting from estrone or estradiol. The process includes:
Methoxylation: Introduction of a methoxy group at the 3-position.
Hydroxylation: Introduction of hydroxyl groups at the 6 and 17 positions.
These reactions are often carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity. For instance, methoxylation can be achieved using methyl iodide in the presence of a base, while hydroxylation may require the use of oxidizing agents like osmium tetroxide.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and stringent quality control measures. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and automated systems to monitor reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
3-O-Methyl 6-Hydroxy 17beta-Estradiol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated alcohols.
Aplicaciones Científicas De Investigación
3-O-Methyl 6-Hydroxy 17beta-Estradiol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and cancer treatment.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 3-O-Methyl 6-Hydroxy 17beta-Estradiol involves its interaction with estrogen receptors in various tissues. Upon binding to these receptors, it modulates the expression of target genes, influencing cellular processes such as proliferation, differentiation, and apoptosis. The compound’s effects are mediated through both genomic and non-genomic pathways, involving the activation of signaling cascades like the MAPK/ERK pathway .
Comparación Con Compuestos Similares
Similar Compounds
Estradiol: The parent compound, naturally occurring estrogen.
Ethinylestradiol: A synthetic derivative used in oral contraceptives.
Estrone: Another naturally occurring estrogen with a similar structure.
Uniqueness
3-O-Methyl 6-Hydroxy 17beta-Estradiol is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy group at the 3-position and hydroxyl groups at the 6 and 17 positions differentiate it from other estrogens, potentially offering unique therapeutic benefits and applications in research.
Propiedades
IUPAC Name |
(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-6,17-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-19-8-7-13-12-4-3-11(22-2)9-15(12)17(20)10-14(13)16(19)5-6-18(19)21/h3-4,9,13-14,16-18,20-21H,5-8,10H2,1-2H3/t13-,14-,16+,17?,18+,19+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKSNEXYMMIQKE-UTKXELFFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC(C4=C3C=CC(=C4)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC(C4=C3C=CC(=C4)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858050 |
Source


|
| Record name | (17beta)-3-Methoxyestra-1,3,5(10)-triene-6,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109835-83-8 |
Source


|
| Record name | (17beta)-3-Methoxyestra-1,3,5(10)-triene-6,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5,5-Dimethyl-3,7-dioxabicyclo[4.1.0]heptan-2-one](/img/structure/B585627.png)

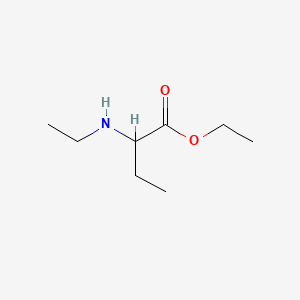

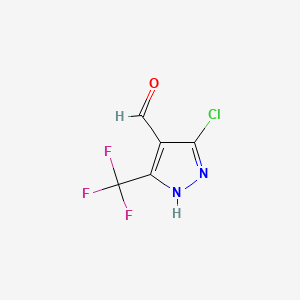
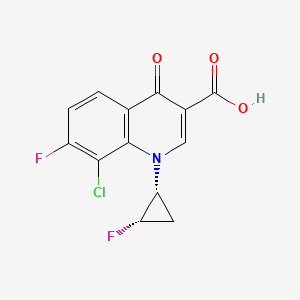
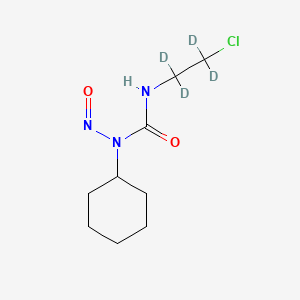
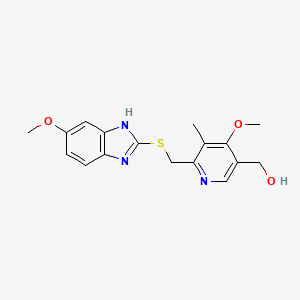
![2-[(3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione](/img/structure/B585646.png)
